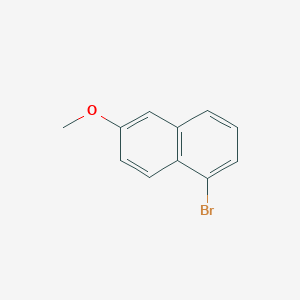

6-Methoxy-1-bromo naphthalene

描述

Significance of Brominated Naphthalenes in Synthetic Methodologies

Among halogenated naphthalenes, brominated variants hold a special place due to the moderate reactivity of the carbon-bromine bond. This characteristic makes them ideal substrates for a variety of catalytic cross-coupling reactions, including the well-known Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, which are essential for assembling complex organic molecules. nih.gov The ability to selectively functionalize the naphthalene (B1677914) core through bromination allows chemists to introduce a wide range of substituents, thereby fine-tuning the electronic and steric properties of the final products.

The strategic placement of a bromine atom on the naphthalene scaffold provides a reactive handle that can be selectively addressed in the presence of other functional groups. acs.org This selectivity is crucial in multi-step syntheses, enabling the construction of intricate molecular frameworks with high precision. acs.org For instance, the difference in reactivity between iodo- and bromo-substituents can be exploited for stepwise functionalization of multifunctional substrates. uwindsor.ca

Contextualizing 6-Methoxy-1-bromo naphthalene within the Naphthalene Compound Class

This compound is a disubstituted naphthalene derivative featuring a methoxy (B1213986) group (-OCH3) at the 6-position and a bromine atom at the 1-position. smolecule.com The presence and positions of these two functional groups significantly influence the compound's chemical behavior. The methoxy group is an electron-donating group, which can affect the reactivity of the naphthalene ring system, while the bromine atom is an electron-withdrawing group and a key site for synthetic transformations.

The unique substitution pattern of this compound distinguishes it from other bromo-substituted methoxynaphthalenes, altering its electronic properties and steric hindrance. smolecule.com This, in turn, dictates its reactivity in various chemical reactions and its potential applications as a building block in organic synthesis. smolecule.com For example, it serves as a crucial intermediate in the synthesis of more complex molecules. smolecule.com

Overview of Research Trajectories for Aryl Halides in Complex Molecule Construction

Aryl halides, including brominated naphthalenes, are indispensable tools in the construction of complex molecules. numberanalytics.comenamine.net Research in this area is continually evolving, with a focus on developing more efficient, selective, and environmentally benign synthetic methods. acs.orgtandfonline.com A major trajectory has been the advancement of palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. nih.govacs.org These methods offer high functional group tolerance and are amenable to late-stage functionalization in the synthesis of complex molecules. acs.org

Current research also explores the use of more cost-effective and atom-economical reagents and catalysts. organic-chemistry.org For instance, improved systems for the palladium-catalyzed borylation of aryl halides using pinacol (B44631) borane (B79455) have been developed, offering a practical approach to forming carbon-boron bonds. organic-chemistry.org Furthermore, there is a growing interest in alternative activation methods, such as photoredox catalysis, to drive synthetic transformations of aryl halides under mild conditions. The development of novel ligands for metal catalysts also continues to expand the scope and efficiency of these reactions, enabling the synthesis of increasingly complex and diverse molecular structures. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉BrO chemscene.com |

| Molecular Weight | 237.09 g/mol chemscene.com |

| Appearance | Solid |

| TPSA | 9.23 chemscene.com |

| LogP | 3.6109 chemscene.com |

| H-Bond Acceptors | 1 chemscene.com |

| H-Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYUBKSTSJQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302133 | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83710-62-7 | |

| Record name | 1-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83710-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83710-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Methoxy 1 Bromo Naphthalene

Precursor Synthesis and Bromination Strategies

The selection of the starting material and the bromination strategy are critical in the synthesis of 6-methoxy-1-bromo naphthalene (B1677914). The choice often depends on factors like industrial scalability, cost-effectiveness, and desired purity of the final product.

Bromination of 2-Methoxynaphthalene (B124790) Derivatives

A common and industrially favored route begins with 2-methoxynaphthalene. This method involves the formation of a dibromo intermediate, which is then selectively dehalogenated to yield the target compound.

A significant advancement in the synthesis of 6-methoxy-1-bromo naphthalene is the development of a one-pot "bromo-debromo" process. google.com This method is valued for its simplicity and efficiency, as it avoids the isolation of the intermediate 1,6-dibromo-2-methoxynaphthalene (B3014816). google.com The process involves the initial bromination of 2-methoxynaphthalene followed by in-situ dehalogenation using metallic iron. google.com

One-Pot Bromination/Debromination with Iron

Influence of Acetic Acid and Hydrobromic Acid Saturation

The bromination of 2-methoxynaphthalene is typically carried out in a solution of acetic acid or another carboxylic acid. google.com The presence of acetic acid as a solvent is crucial for the reaction. During the bromination, hydrobromic acid (HBr) is generated as a byproduct. Maintaining the saturation of HBr in the reaction medium is important, with at least two moles of HBr per mole of the dibromo derivative being critical for the subsequent dehalogenation step. epo.org

Role of Iron Powder/Chips in Debromination

Following the formation of 1,6-dibromo-2-methoxynaphthalene, metallic iron, in the form of powder or chips, is introduced directly into the reaction mixture. google.com The iron acts as a reducing agent, selectively removing the bromine atom at the 1-position of the naphthalene ring. google.com This selective debromination is a key step in obtaining the desired 6-bromo-2-methoxynaphthalene isomer. The use of iron is advantageous as it is more readily available and industrially attractive compared to other metals like tin. google.com The amount of iron used is typically at least one mole per mole of the starting 2-methoxynaphthalene. epo.org

Control of Temperature and Reaction Exothermicity

Temperature control is a critical parameter throughout the synthesis. The initial bromination is conducted at a mild temperature, generally between 30°C and 50°C. The subsequent debromination with iron is also carried out in a controlled temperature range, typically between 30°C and 60°C. Careful management of the reaction temperature is necessary to control the exothermicity of the bromination and to ensure the selective reduction in the debromination step, ultimately maximizing the yield and purity of the final product.

Stepwise Bromination/Reduction/Methylation of 2-Naphthol (B1666908)

An alternative synthetic route to this compound starts with 2-naphthol. google.com This multi-step process involves the bromination of 2-naphthol, followed by reduction and then methylation. google.comwipo.int Although more complex than the one-pot method, this stepwise approach allows for precise control over each transformation, leading to a high-purity product.

The first step is the bromination of 2-naphthol to produce 1,6-dibromo-2-naphthol (B94854). google.com This is followed by the selective reduction of the 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol (B32079). google.com Historically, this reduction was carried out using metallic tin, but methods using sodium bisulfite have also been developed. google.com The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol to yield this compound. google.com This can be achieved using reagents such as methyl bromide.

| Parameter | Method A: One-Pot Bromination/Debromination | Method B: Stepwise from 2-Naphthol |

| Starting Material | 2-Methoxynaphthalene | 2-Naphthol |

| Key Intermediate | 1,6-Dibromo-2-methoxynaphthalene | 1,6-Dibromo-2-naphthol, then 6-Bromo-2-naphthol |

| Bromination Reagent | Bromine in Acetic Acid | Bromine in Methylene Chloride |

| Debromination/Reduction Reagent | Iron Powder/Chips | Sodium Bisulfite or Tin |

| Methylation Step | Not required | Required (e.g., Methyl Bromide) |

| Process Complexity | Simpler, one-pot | More complex, multi-step |

| Typical Yield | >80% | ~80% |

| Purity | High | >99.5% |

This table summarizes the key differences between the two primary synthetic routes to this compound based on available data.

Bromination to 1,6-Dibromo-2-methoxynaphthalene

A primary route to this compound involves the initial bromination of 2-methoxynaphthalene. This reaction is typically carried out in a carboxylic acid solvent, such as acetic acid, using bromine as the brominating agent. smolecule.comprepchem.com The process is conducted under mild temperature conditions, generally ranging from 30°C to 50°C, to yield 1,6-dibromo-2-methoxynaphthalene. google.com

In some methodologies, bromine is generated in situ. This is achieved by mixing 2-methoxynaphthalene with hydrogen bromide and a peroxidic compound, like hydrogen peroxide, in an organic solvent. google.com This in situ generation of bromine is considered an effective method for the bromination reaction. google.com

Another approach starts with the bromination of 2-naphthol to produce 1,6-dibromo-2-naphthol. This intermediate is then subjected to further reactions to eventually yield the target compound.

Dehalogenation Techniques

Following the formation of 1,6-dibromo-2-methoxynaphthalene, a selective dehalogenation step is crucial to remove one of the bromine atoms.

It is worth noting that other metals like zinc have also been mentioned for dehalogenation, but iron is a more common and industrially viable choice. smolecule.com The use of tin for this dehalogenation has been found to be less effective as it can lead to the hydrolysis of the methoxy (B1213986) group, resulting in the formation of undesired byproducts. google.comepo.org

| Parameter | Condition | Reference |

| Starting Material | 1,6-dibromo-2-methoxynaphthalene | google.comepo.org |

| Reagent | Metallic Iron (powder or chips) | google.comepo.org |

| Temperature | 30°C - 60°C | google.com |

| Acid Requirement | ≥ 2 moles HBr per mole of dibromo derivative | google.com |

An alternative dehalogenation technique involves the use of a tungsten carbide-based catalyst. google.comscispace.com This method facilitates the regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene to produce the desired 2-bromo-6-methoxynaphthalene (B28277). google.comscispace.com The reaction is conducted with hydrogen or a compound that generates nascent hydrogen in the reaction medium. google.com

The amount of tungsten carbide catalyst used typically ranges from 5 to 50 wt% based on the weight of the starting 1,6-dibromo-2-methoxynaphthalene. google.com

The efficiency of tungsten carbide-catalyzed hydrodebromination is significantly enhanced by the presence of a phase transfer catalyst (PTC). google.com PTCs are substances that facilitate the transfer of a reactant from one phase to another where the reaction occurs. wikipedia.org In this context, the PTC helps to bring the reactants together, accelerating the reaction rate. google.comusc.edu

| Catalyst System | Components | Reference |

| Primary Catalyst | Tungsten Carbide-based catalyst | google.comscispace.com |

| Co-catalyst | Phase Transfer Catalyst (e.g., quaternary ammonium (B1175870) complexes) | google.com |

| Hydrogen Source | Hydrogen gas or nascent hydrogen generator | google.com |

Methylation with Dimethyl Carbonate

Methylation is another key synthetic step, particularly when starting from a naphthol precursor. While various methylating agents exist, dimethyl carbonate (DMC) has emerged as an environmentally benign option, offering a safer alternative to traditional reagents like dimethyl sulfate (B86663) and methyl halides. tandfonline.com

The methylation of 6-bromo-2-naphthol to 2-bromo-6-methoxynaphthalene can be effectively carried out using dimethyl carbonate in the presence of a catalyst. tandfonline.com One practical method involves heating 6-bromo-2-naphthol with potassium carbonate and a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, to around 135°C. tandfonline.com Dimethyl carbonate is then added dropwise to the reaction mixture. tandfonline.com This approach avoids the use of toxic and carcinogenic methylating agents. tandfonline.com

Other methylation strategies include the use of methyl bromide in a gas-phase reaction or in a solvent like n-butanol. google.com These reactions are typically performed in the presence of a strong base. google.com

The precursor, methyl 6-methoxy-1-naphthoate, is typically prepared by the methylation of 6-hydroxy-1-naphthoic acid. Traditional methods often employ toxic and hazardous reagents like dimethyl sulfate. google.com However, in alignment with the principles of green chemistry, alternative and more environmentally benign methylation agents have been explored.

Dimethyl carbonate (DMC) has emerged as a non-toxic substitute for methyl halides and dimethyl sulfate. researchgate.net The reaction can be performed in the presence of a base, such as cesium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a high-boiling point solvent like sulfolane. These methods provide aryl methyl ethers in good yields and represent a safer, more sustainable synthetic route. researchgate.net The use of DMC aligns with green chemistry principles by replacing highly toxic reagents and often proceeding in waste-free processes. researchgate.net

Regioselective Bromination of 6-Methoxy-1-naphthalenecarboxylic Acid Methyl Ester

The conversion of methyl 6-methoxy-1-naphthoate to its brominated derivative requires precise control of regioselectivity to ensure the introduction of the bromine atom at the C-1 position. The directing effects of the substituents on the naphthalene ring are crucial. The methoxy group at C-6 is an activating, ortho-, para-directing group, while the methyl ester at C-1 is a deactivating, meta-directing group.

The bromination of methoxynaphthalene derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or carbon tetrachloride, or with bromine in acetic acid. For instance, the bromination of methyl 2-hydroxy-1-naphthoate with NBS has been shown to be highly regioselective. In the case of methyl 6-methoxy-1-naphthoate, the electronic and steric environment favors electrophilic attack at the C-1 position, leading to the desired this compound product.

Chemical Reactivity and Transformation Mechanisms

The bromine atom in this compound makes it an excellent substrate for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. academie-sciences.fr this compound (often referred to as 2-bromo-6-methoxynaphthalene in literature) readily participates in these reactions to form biaryl compounds. academie-sciences.fracademie-sciences.frresearchgate.net

The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For example, catalyst systems generated in situ from palladium(II) acetate (B1210297) and various ligands have been shown to be effective. academie-sciences.frresearchgate.net The reaction tolerates a range of aryl boronic acids, although sterically hindered coupling partners may result in lower conversions. academie-sciences.fr

| Aryl Boronic Acid | Palladium Catalyst System | Base | Solvent | Temperature | Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| Phenylboronic acid | [Pd(OAc)₂] / Ligand 1 | Cs₂CO₃ | 1,4-dioxane | 100 °C | 96% conv. | academie-sciences.fr |

| 2-Methylphenylboronic acid | [Pd(OAc)₂] / Ligand 1 | Cs₂CO₃ | 1,4-dioxane | 100 °C | 29% conv. | academie-sciences.fr |

| 2,6-Dimethylphenylboronic acid | [Pd(OAc)₂] / Ligand 1 | Cs₂CO₃ | 1,4-dioxane | 100 °C | 45% conv. | academie-sciences.fr |

| Phenylboronic acid | [Pd(OAc)₂] / Mono-imidazolium salt 4** | Cs₂CO₃ | Toluene | 110 °C | High Activity | researchgate.net |

The Suzuki-Miyaura reaction mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The transmetalation step is often the rate-determining step of the cycle. researchgate.net In this phase, the organic group from the boronic acid derivative is transferred to the palladium(II) complex, which was formed during the initial oxidative addition of this compound to the Pd(0) catalyst.

The base plays a critical role in this process. It reacts with the organoboron compound to form a more nucleophilic borate (B1201080) species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic palladium center. researchgate.netacs.org The formation of an intermediate like trans-[Pd(Ar)(Base-anion)(L)₂] is proposed, which then reacts with the arylboronic acid to complete the transfer. researchgate.net

Reductive elimination is the final, product-forming step in the catalytic cycle. rsc.org In this process, the two organic groups—the naphthalene moiety from the original halide and the aryl group from the boronic acid—which are bound to the palladium center, couple and are eliminated from the metal, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. whiterose.ac.uk The steric and electronic properties of the ligands attached to the palladium atom are crucial, as they can influence the rate and efficiency of the reductive elimination. For instance, bulky, electron-rich ligands can promote this step by increasing electron density on the metal and creating steric strain that is relieved upon product formation. academie-sciences.frrsc.org

Heck Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool in organic synthesis. rsc.org It involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. nih.gov The general mechanism proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

A significant application of the Heck reaction involving this compound is in the synthesis of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). rug.nlcdnsciencepub.com The process involves the Heck coupling of 2-bromo-6-methoxynaphthalene with ethylene. rsc.orgrug.nl This reaction forms 2-methoxy-6-vinylnaphthalene (B1203395), a direct precursor which is then converted to Naproxen through carbonylation. rsc.orgrug.nlcdnsciencepub.com

The efficiency of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For the synthesis of 2-methoxy-6-vinylnaphthalene on a large scale, a combination of a menthol-derived phosphine (B1218219) ligand with PdCl₂ at a low catalyst loading has been shown to provide high yields. rsc.org

Table 1: Heck Reaction for Naproxen Precursor Synthesis

| Reactant 1 | Reactant 2 | Key Product | Application | Catalyst System Example | Yield |

|---|---|---|---|---|---|

| This compound (2-bromo-6-methoxynaphthalene) | Ethylene | 2-methoxy-6-vinylnaphthalene | Precursor for Naproxen | PdCl₂ with menthol-derived phosphine ligand | 85-95% |

Buchwald-Hartwig Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. alfa-chemistry.com This reaction is of great importance in the synthesis of pharmaceuticals and other complex organic molecules. alfa-chemistry.comnih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the arylated amine product. alfa-chemistry.com While specific examples detailing the Buchwald-Hartwig coupling of this compound are not prevalent in the provided search results, the reaction is broadly applicable to aryl bromides. The reaction can be catalyzed by various palladium complexes, and the choice of ligand is crucial for achieving high efficiency. organic-chemistry.orgnsf.gov

Stille Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or triflate. researchgate.netlibretexts.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. researchgate.net The reaction generally proceeds under mild conditions. researchgate.netlibretexts.org Although a direct Stille reaction between 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene and (2-methoxynaphthyl-1)tributyl tin was reported to be unsuccessful, this does not preclude the general applicability of the Stille reaction to other substituted bromonaphthalenes like this compound. fluorine1.ru The reaction's success is highly dependent on the specific substrates, catalyst, and reaction conditions. uwindsor.caresearchgate.net

Ullmann Coupling with Related Fluorinated Naphthalenes

The Ullmann reaction classically refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at elevated temperatures. organic-chemistry.org A variation of this reaction involves the cross-coupling of two different aryl halides. An attempt to produce a partially fluorinated binaphthyl, 5,6,7,8-tetrafluoro-2,2'-dimethoxy-1,1'-binaphthyl, via the cross-coupling of 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene with 1-bromo-2-methoxynaphthalene (B48351) in the presence of copper resulted in a low yield (5%) of the desired product. fluorine1.ru The primary product was the symmetrical octafluorodimethoxybinaphthyl (85% yield), indicating that the homo-coupling of the fluorinated starting material was much more favorable under these conditions. fluorine1.ru

Table 2: Ullmann Cross-Coupling Attempt

| Reactant 1 | Reactant 2 | Target Product | Target Product Yield | Major Byproduct | Major Byproduct Yield | Catalyst |

|---|---|---|---|---|---|---|

| 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene | 1-bromo-2-methoxynaphthalene | 5,6,7,8-tetrafluoro-2,2'-dimethoxy-1,1'-binaphthyl | 5% | 5,5',6,6',7,7',8,8'-Octafluoro-2,2'-dimethoxy-1,1'-binaphthyl | 85% | Copper |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromine atom, by a nucleophile. fluorine1.ru In the context of aryl halides, these reactions are generally more challenging than for alkyl halides and often require specific conditions or catalysts.

The bromine atom at the 6-position of the naphthalene ring in compounds like N-(6-bromonaphthalen-2-yl)acetamide can be displaced by nucleophiles such as amines. This reaction leads to the formation of a new carbon-nitrogen bond. The reaction of halogenoalkanes with ammonia, for instance, can lead to a mixture of primary, secondary, and tertiary amines through multiple substitution steps. chemguide.co.uk While this example is for an alkyl halide, a similar principle of the amine acting as a nucleophile applies to aryl halides, although the reaction conditions would differ significantly. chemguide.co.uk

Substitution of Bromine with Alkoxides

The bromine atom at the 1-position of this compound is susceptible to nucleophilic substitution by alkoxides, a reaction that is fundamental in the synthesis of various naphthalene derivatives. This type of reaction, known as nucleophilic aromatic substitution (SNA), typically proceeds via an addition-elimination mechanism. byjus.com The presence of an electron-withdrawing group on the aromatic ring generally facilitates this reaction by stabilizing the anionic intermediate, known as a Meisenheimer complex. byjus.com

In the case of bromo-methoxynaphthalenes, the substitution of the bromine atom can be achieved using various nucleophiles, including amines, thiols, and alkoxides. For instance, the reaction of 1-bromo-4-(2-bromoethyl)naphthalene (B15314952) with sodium methoxide (B1231860) can lead to the substitution of the bromine atoms to yield 1-methoxy-4-(2-methoxyethyl)naphthalene. Copper-assisted nucleophilic substitution has also been reported as a method for the methoxylation of bromonaphthalenes. aksaray.edu.tr A study on the methoxylation of 1-bromo-naphthalene utilized a solution of sodium methoxide in methanol, with the addition of methyl formate (B1220265) and cuprous bromide, to yield 1-methoxy-naphthalene. google.com

Table 1: Examples of Nucleophilic Substitution of Bromine with Alkoxides

| Starting Material | Reagents | Product | Reference |

| 1-Bromo-4-(2-bromoethyl)naphthalene | Sodium methoxide | 1-Methoxy-4-(2-methoxyethyl)naphthalene | |

| 1-Bromo-naphthalene | Sodium methoxide, methyl formate, cuprous bromide | 1-Methoxy-naphthalene | google.com |

Comparison of Reactivity with Positional Isomers

The reactivity of halogenated naphthalenes in substitution reactions is significantly influenced by the position of the substituents on the naphthalene ring. Naphthalene itself is more reactive than benzene (B151609) in both substitution and addition reactions. msu.edu Electrophilic substitution on naphthalene preferentially occurs at the C1 (or α) position due to the greater stability of the resulting carbocation intermediate compared to substitution at the C2 (or β) position. uobasrah.edu.iq

In nucleophilic aromatic substitutions, the relative positions of the leaving group (bromine) and the activating/deactivating group (methoxy) are crucial. For a nucleophilic aromatic substitution to occur readily via the SNAr mechanism, an electron-withdrawing group is typically required to be ortho or para to the leaving group to stabilize the intermediate. byjus.com The methoxy group, however, is generally considered an activating group due to its +M (mesomeric) effect, which increases electron density at the ortho and para positions. uobasrah.edu.iq This can make nucleophilic attack more difficult unless other activating factors are present.

Oxidation Reactions

Oxidation of the Methoxy Group to Carbonyl

The oxidation of a methoxy group on a naphthalene ring to a carbonyl group is a significant transformation in organic synthesis. While direct oxidation of the methoxy group in this compound is not explicitly detailed in the provided search results, related transformations suggest potential pathways. For instance, the oxidation of the naphthyl ring in 6-bromo-2-naphthyl acetate can lead to the formation of quinones or other oxygenated derivatives. Similarly, the methoxy group in 1-bromo-7-methoxynaphthalene (B3038253) can be oxidized to form corresponding aldehydes or ketones. A related synthesis involves the oxidation of 6-bromo-2-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid using acetic anhydride (B1165640) and molecular oxygen in the presence of heavy metal/bromine catalysts.

Oxidation of (6-Bromo-2-methoxy-1-naphthyl)acetic acid

(6-Bromo-2-methoxy-1-naphthyl)acetic acid can undergo oxidation reactions under specific conditions to form corresponding oxidized products. This compound serves as a building block in organic synthesis. While specific details of its oxidation are not extensively covered, the reactivity of the naphthalene core and the acetic acid side chain are both relevant.

Oxidative Decarboxylation in Related Systems

Oxidative decarboxylation is a reaction where a carboxylic acid is oxidized, leading to the loss of carbon dioxide and the formation of a new functional group. This reaction has been studied for various aryl-substituted carboxylic acids. nih.govacs.org For instance, 2-naphthylacetic acid can undergo photocatalytic oxidative decarboxylation to yield the corresponding hydroperoxide in moderate yields. nih.govacs.org The transformation of carboxylic acids to aldehydes or ketones via oxidative decarboxylation has been achieved using various oxidants such as NaIO₄, Pb(OAc)₄, and K₂S₂O₈, often under photocatalytic conditions. nih.gov A non-heme manganese catalyst under blue light irradiation with O₂ as the oxidant has also been used for the decarboxylative oxygenation of carboxylic acids to produce aldehydes, ketones, and amides. rsc.org In contrast, the oxidation of 1-naphthylacetic acid with H₂O₂ was found to yield 1-naphthycarboxylic acid. researchgate.net

Table 2: Examples of Oxidative Decarboxylation in Naphthalene Systems

| Starting Material | Reagents/Conditions | Product(s) | Reference |

| 2-Naphthylacetic acid | Ce(III) catalyst, O₂, light | Hydroperoxide | nih.govacs.org |

| 2-Naphthylacetic acid | Mn(dtbpy)₂(OTf)₂, O₂, blue light | 2-Acetonaphthone | rsc.org |

| 1-Naphthylacetic acid | H₂O₂ | 1-Naphthycarboxylic acid | researchgate.net |

Reduction and Dehalogenation Reactions

The reduction of this compound can involve either the naphthalene ring system or the carbon-bromine bond. The bromine atom can be removed through dehalogenation, a process that can be achieved using various reducing agents. smolecule.com Metallic iron has been used for the dehalogenation of 1,6-dibromo-2-methoxy-naphthalene to produce 6-bromo-1-methoxynaphthalene. smolecule.com Another method for selective dehalogenation involves the use of particulate aluminum in the presence of an aqueous alkali or alkaline earth metal hydroxide. google.com This process has been applied to mixtures containing ar-bromo-naphthalene compounds. google.com

Electrochemical reduction offers a method for the dehalogenation and deuteration of aryl halides. 2-Bromo-6-methoxynaphthalene has been successfully subjected to electrochemical deuteration using D₂O as the deuterium (B1214612) source, resulting in a high yield of the deuterated product. chinesechemsoc.org The reduction of the bromine atom in 6-bromo-2-naphthyl acetate can lead to the formation of 2-naphthyl acetate.

Table 3: Reduction and Dehalogenation Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

| 1,6-Dibromo-2-methoxy-naphthalene | Metallic iron | 6-Bromo-1-methoxynaphthalene | smolecule.com |

| ar-Bromo-naphthalene compounds | Particulate aluminum, aqueous alkali | Dehalogenated naphthalene | google.com |

| 2-Bromo-6-methoxynaphthalene | Electrochemical reduction, D₂O | Deuterated 6-methoxynaphthalene | chinesechemsoc.org |

| 6-Bromo-2-naphthyl acetate | Reducing agents | 2-Naphthyl acetate |

Hydrodebromination under Controlled Conditions

Hydrodebromination involves the replacement of a bromine atom with a hydrogen atom. This can be achieved under controlled conditions to selectively remove the bromine at the 1-position. A notable method involves the use of a sodium hydride-iodide composite. ntu.edu.sg For instance, the reaction of 2-bromo-6-methoxynaphthalene with sodium hydride in the presence of lithium iodide in THF can afford 2-methoxynaphthalene in good yield. ntu.edu.sg Optimization studies have shown that the reaction proceeds smoothly at temperatures between 40-60°C. ntu.edu.sg It is crucial to note that sodium hydride alone is insufficient to drive this transformation, highlighting the essential role of the iodide additive in forming a unique hydride donor. ntu.edu.sg

Catalytic Hydrodebromination with Tungsten Carbide

Tungsten carbide-based catalysts are employed for the regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene to produce 2-bromo-6-methoxynaphthalene. google.comwipo.int This process involves reacting the dibromo compound with hydrogen or a compound that generates nascent hydrogen in the reaction medium. google.com The reaction is typically performed in a halogen-containing liquid solvent, often in the presence of a phase transfer catalyst. google.com The tungsten carbide catalyst is preferably in a fine powdery state, with amounts ranging from 5 to 50 wt% based on the starting dibromo compound. google.com This method is highlighted as a controlled and selective hydrodebromination, ensuring the desired isomer is the principal product. google.com

Regioselective Removal of Bromine Atoms

The regioselective removal of a bromine atom is a critical step in synthesizing specific isomers of brominated methoxynaphthalene compounds. As detailed in the iron-mediated and tungsten carbide-catalyzed methods, the bromine at the 1-position is preferentially removed over the one at the 6-position in 1,6-dibromo-2-methoxynaphthalene. google.com This selectivity is crucial for producing 2-bromo-6-methoxynaphthalene, a valuable precursor for pharmaceuticals. google.comgoogle.com The choice of catalyst and reaction conditions dictates the high regioselectivity of these debromination reactions. google.com

Reduction of Bromine Atom to Hydrogen

The reduction of the bromine atom in 6-bromo-naphthalene derivatives to a hydrogen atom can be accomplished through various reductive methods. A simple and efficient protocol utilizes sodium hydride (NaH) in the presence of lithium iodide (LiI) for the hydrodebromination of bromoarenes. ntu.edu.sg Another approach is electrochemical dehalogenative deuteration, where 2-bromo-6-methoxynaphthalene can be converted to its deuterated analog in high yield. chinesechemsoc.org This electrochemical method is advantageous as it proceeds at room temperature without the need for metal catalysts or external reductants, using D₂O as the deuterium source. chinesechemsoc.org

Grignard and Organolithium Reagent Formation

The bromine atom in this compound provides a handle for the formation of highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are pivotal for creating new carbon-carbon bonds.

Reactivity in C-C Bond Formation

Once formed, the Grignard reagent of this compound can react with various electrophiles to form new C-C bonds. For example, its reaction with triethylorthoformate is a method to prepare 6-methoxy-2-naphthaldehyde. sigmaaldrich.com The aldehyde group of the resulting product is then available for further reactions, such as nucleophilic additions.

Similarly, organolithium reagents, generated via bromine-lithium exchange, are powerful nucleophiles for C-C bond formation. psu.edu These reagents can react with ketones, and subsequent acid-catalyzed dehydration can lead to the synthesis of polycyclic aromatic hydrocarbons. psu.edu The use of organolithium reagents in palladium-catalyzed cross-coupling reactions has also been explored, demonstrating their versatility in forming C-C bonds with a wide range of (hetero)aryl halides. semanticscholar.org

Table of Reaction Conditions for the Debromination of 2-bromo-6-methoxynaphthalene

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Hydrodebromination | NaH, LiI | THF | 40-50 °C | Good | ntu.edu.sg |

| Iron-Mediated Debromination | Fe powder, HBr | Acetic Acid | 30-60 °C | 70-75% (overall) | |

| Catalytic Hydrodebromination | H₂, Tungsten Carbide, Phase Transfer Catalyst | Halogenated organic solvent | Not specified | High | google.com |

| Electrochemical Reduction | D₂O, NPh₃ | DMF | Room Temp | 91-99% | chinesechemsoc.org |

Precursors to Peri-Naphthalene Compounds

The strategic placement of substituents at the C1 and C8 positions of the naphthalene core, known as peri-positions, creates unique steric and electronic environments that are leveraged in materials science and the synthesis of complex molecules. The compound 1-bromonaphthalene (B1665260) serves as a key precursor for accessing peri-disubstituted naphthalenes. nih.gov A common strategy involves a lithium-halogen exchange followed by deprotonation to generate 1,8-dilithionaphthalene. nih.govwikipedia.org This highly reactive intermediate can then be treated with various electrophiles to install substituents at the peri-positions. nih.gov

While this method is effective, it is primarily limited to the synthesis of symmetrically substituted compounds where both peri-substituents are identical. nih.gov The application of this methodology to 6-methoxy-1-bromonaphthalene would be influenced by the methoxy group's electronic effects and its stability under the harsh, basic conditions of the lithiation reactions. An alternative approach to achieving peri-substitution involves iridium-catalyzed C-H borylation, which can be directed by a silyl (B83357) group at the 1-position. This allows for the introduction of a boryl group at the 8-position, which can then be further functionalized. nih.gov

Derivatization Strategies and Regioselectivity

The derivatization of 6-methoxy-1-bromonaphthalene is governed by the directing effects of its two substituents and the inherent reactivity of the naphthalene core. The methoxy group (-OCH₃) is a strong electron-donating group that activates the naphthalene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. The bromine atom (-Br) is a deactivating, yet ortho, para-directing group. The combination of these groups makes predicting the outcome of traditional electrophilic substitutions challenging, often leading to mixtures of products. researchgate.netresearchgate.netnih.gov

To overcome these regioselectivity issues, modern synthetic chemistry has shifted towards transition-metal-catalyzed cross-coupling and C-H activation strategies. researchgate.netnih.gov These methods utilize directing groups to precisely control the position of functionalization. For derivatives of 6-methoxy-1-bromonaphthalene, the bromine atom at the C1 position is a valuable handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based functional groups. The development of new catalytic systems continues to expand the toolkit for achieving high regioselectivity in the synthesis of polysubstituted naphthalene derivatives. lookchem.comnih.govacs.org

Modification of Carboxylic Acid and Amine Groups

While 6-methoxy-1-bromonaphthalene itself does not possess carboxylic acid or amine groups, it serves as a scaffold for their introduction. Once installed, these functional groups can undergo a variety of modifications to build more complex molecules.

Amine Group Modification: Naphthalene derivatives containing primary or secondary amines can be readily modified. For example, the Bucherer reaction can be used to synthesize aminonaphthalenes from their corresponding hydroxynaphthalene precursors. acs.orggoogle.com These amino groups can then be acylated, alkylated, or used in condensation reactions. In the synthesis of naphthalene diimide (NDI) derivatives, which are valuable in materials science, primary amines are condensed with 1,4,5,8-naphthalenetetracarboxylic dianhydride. researchgate.net Similarly, studies on naphthoquinone analogues show that pendent amino groups can be modified to alter biological activity, demonstrating the importance of such derivatizations. rsc.org

Carboxylic Acid Group Modification: Naphthalene carboxylic acids are versatile intermediates. They can be converted to more reactive acyl chlorides or esters, which can then be used in a wide range of reactions. researchgate.netgoogle.com For instance, naphthalenecarboxylic acid halides can be reacted with ammonium acetate to produce naphthalenecarboxylic acid amides in high yield. google.com The carboxylic acid group itself can act as a directing group in C-H activation reactions to functionalize other positions on the naphthalene ring before being transformed or removed. researchgate.net Self-assembly studies of carboxylic acid-functionalized naphthalene diimides show that the acid group plays a crucial role in directing the formation of supramolecular structures through hydrogen bonding. researchgate.net

The following table summarizes representative transformations for these functional groups on a naphthalene core.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Amine (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NHCOR) | Acylation |

| Amine (-NH₂) | Naphthalene Dianhydride | Naphthalimide | Condensation/Imidation |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Halogenation |

| Carboxylic Acid Halide (-COX) | Ammonium Acetate | Amide (-CONH₂) | Amidation |

Introduction of Fluorescent Tags

Naphthalene and its derivatives are well-known for their fluorescent properties, making them ideal scaffolds for creating fluorescent probes. researchgate.netmdpi.com Their rigid, planar structure and conjugated π-electron system often lead to high quantum yields and excellent photostability. researchgate.net The bromo- and methoxy-substituents on 6-methoxy-1-bromonaphthalene are key features for developing fluorescent tags.

The bromine atom at the C1 position serves as a versatile synthetic handle for introducing fluorophores or modifying the electronic properties of the naphthalene system through cross-coupling reactions. researchgate.net For example, 4-bromo-1,8-naphthalic anhydride is a common starting material for synthesizing naphthalimide-based fluorescent probes. nih.gov The bromo group is typically substituted via reactions with amines or other nucleophiles to append a recognition moiety and tune the fluorescence response. nih.gov Similarly, Sonogashira coupling reactions can be used to attach alkynyl groups to bromonaphthalenes, extending the π-conjugation and shifting the fluorescence emission. mdpi.comnih.gov

The methoxy group at the C6 position acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength. The introduction of silyl or cyano groups to methoxynaphthalene derivatives has been shown to cause bathochromic shifts (to longer wavelengths) in absorption and increase fluorescence intensities. mdpi.com Researchers have synthesized novel naphthalene dialdehyde (B1249045) compounds with methoxy groups to act as two-photon fluorescent probes for detecting biomolecules like glutathione. libretexts.org

Silylation and Acylation for Volatility Enhancement

In gas chromatography (GC), analytes must be volatile and thermally stable. researchgate.net Polar functional groups, such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), can decrease volatility due to their ability to form hydrogen bonds. Derivatization is a chemical modification technique used to mask these polar groups, thereby increasing the analyte's volatility and improving its chromatographic behavior. libretexts.orgresearchgate.net For derivatives of 6-methoxy-1-bromonaphthalene that contain such polar groups, silylation and acylation are the most common derivatization strategies. libretexts.orgresearch-solution.com

Silylation: This is a widely used method where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgunina.it The resulting silyl ethers, silyl amines, or silyl esters are significantly more volatile and thermally stable. A variety of silylating reagents are available, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can be used to derivatize multiple functional groups simultaneously. research-solution.comunina.it

Acylation: This method involves the reaction of a polar functional group with an acylating agent, such as acetic anhydride or a perfluorinated acid anhydride, to form esters or amides. libretexts.orgoup.com Acetylation of naphthols, for instance, is a common procedure prior to GC-MS analysis. oup.com Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org The use of fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD). libretexts.org

The choice between silylation and acylation depends on the specific analyte and the desired analytical outcome.

| Derivatization Method | Target Functional Groups | Common Reagents | Effect on Analyte |

| Silylation | -OH, -COOH, -NH₂, -SH | BSTFA, TMCS | Increases volatility and thermal stability |

| Acylation | -OH, -NH₂ | Acetic Anhydride, PFBBr | Increases volatility, enhances stability |

Strategies for Improved Regioselectivity in Derivatization

Achieving regioselectivity in the functionalization of substituted naphthalenes is a central challenge in organic synthesis. researchgate.netresearchgate.net Traditional methods like electrophilic aromatic substitution on a molecule such as 6-methoxy-1-bromonaphthalene are often unselective due to the competing directing effects of the existing substituents. nih.gov The methoxy group is a powerful activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. This can lead to a mixture of isomers that are difficult to separate.

Modern synthetic methods have provided powerful tools to overcome this lack of selectivity. Key strategies include:

Directed C-H Activation: This is one of the most effective strategies for achieving high regioselectivity. nih.gov A directing group on the naphthalene ring coordinates to a transition metal catalyst (e.g., palladium, rhodium, iridium), bringing the catalyst into close proximity with a specific C-H bond and enabling its selective functionalization. researchgate.netnih.gov For example, a carboxylic acid or amide group at the C1 position can direct arylation specifically to the C8 (peri) position. researchgate.net

Metal-Promoted Annulation: These methods construct the naphthalene ring system from simpler precursors in a way that pre-determines the substitution pattern. For example, the FeCl₃-promoted annulation of aryl acetaldehydes with alkynes provides a regioselective route to polysubstituted naphthalenes. lookchem.com

Control of Reaction Conditions: In some cases, regioselectivity can be controlled by carefully choosing the catalyst, solvent, and temperature. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene can be directed to either the C1 or C6 position depending on the reaction conditions and catalyst used. colab.ws Similarly, the photobromination of 1-bromonaphthalene can yield different isomers depending on the temperature. researchgate.net

Benzannulation of Haloalkynes: A modular approach that allows for the synthesis of complex polyhalogenated naphthalenes with predictable regioselectivity has been developed, offering access to building blocks poised for further derivatization via cross-coupling. nih.gov

These advanced strategies allow chemists to bypass the inherent reactivity of the naphthalene core and install functional groups at desired positions with high precision.

Post-Column Derivatization Applications

Post-column derivatization (PCD) is a technique used in liquid chromatography (HPLC) to enhance the detection of analytes after they have been separated on the column. nih.govresearchgate.net This is particularly useful for compounds that lack a strong chromophore or fluorophore and are therefore difficult to detect using standard UV-Vis or fluorescence detectors. The derivatizing reagent is continuously mixed with the column effluent in a reaction coil before the flow stream enters the detector.

Naphthalene derivatives are prominent in this field, particularly as highly fluorescent labeling agents. A prime example is naphthalene-2,3-dicarboxaldehyde (NDA) . pickeringlabs.comkaydeetek.comlsu.edu NDA reacts rapidly with primary amines in the presence of a nucleophile like cyanide ion or a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent 1-cyanobenz[f]isoindole (CBI) or related derivatives. pickeringlabs.comlsu.edu

This reaction is highly effective for the sensitive detection of amino acids, peptides, and proteins. pickeringlabs.comkaydeetek.com The resulting derivatives are stable and exhibit strong fluorescence, allowing for detection at very low concentrations. pickeringlabs.com Recent advancements include "pulsed-PCD," where the NDA reagent is injected in small, precise pulses to coincide with the analyte peak, significantly reducing the consumption of the often-expensive reagent. nih.govresearchgate.net This makes the use of reagents like NDA more cost-effective for routine analysis, such as determining histamine (B1213489) in food samples. nih.gov

Spectroscopic and Computational Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule are unique, akin to a molecular fingerprint.

Experimental and Theoretical Investigations

A thorough investigation of the vibrational properties of 6-Methoxy-1-bromo naphthalene (B1677914) would typically involve both experimental measurements and theoretical calculations. Experimentally, the FT-IR and FT-Raman spectra of the compound in its solid or solution phase would be recorded. Theoretically, quantum chemical calculations, most commonly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be performed to compute the optimized molecular geometry and the harmonic vibrational frequencies.

However, a detailed search of scientific literature did not yield any specific studies that have published the experimental FT-IR or FT-Raman spectra, or the results of theoretical vibrational frequency calculations for 6-Methoxy-1-bromo naphthalene.

Vibrational Assignments and Potential Energy Distribution (PED)

Once the experimental and theoretical vibrational frequencies are obtained, the next step is to assign the observed spectral bands to specific vibrational modes of the molecule. This is a complex task, especially for a molecule with low symmetry like this compound. The assignments are typically based on the comparison with known frequencies of similar functional groups and related molecules.

To aid in these assignments, a Potential Energy Distribution (PED) analysis is often performed. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular vibrational mode. This allows for a more precise and reliable assignment of the spectral bands.

No published vibrational assignments or PED analysis specifically for this compound could be located.

Comparison of Scaled Calculated Frequencies with Experimental Spectra

Theoretically calculated harmonic vibrational frequencies are often systematically higher than the experimentally observed frequencies due to the neglect of anharmonicity and the use of incomplete basis sets in the calculations. To improve the agreement between the theoretical and experimental data, the calculated frequencies are typically scaled using an appropriate scaling factor. The choice of scaling factor depends on the level of theory and basis set used. A comparison between the scaled calculated frequencies and the experimental FT-IR and FT-Raman spectra is then performed to validate the accuracy of the theoretical model and the vibrational assignments.

As no experimental spectra or theoretical calculations for this compound are available, a comparison of scaled calculated frequencies with experimental spectra cannot be provided.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one.

UV-Vis Spectrum Analysis

The UV-Vis spectrum of a substituted naphthalene derivative like this compound is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents (the methoxy (B1213986) and bromo groups). An analysis of the UV-Vis spectrum would involve identifying these absorption maxima and relating them to the electronic structure of the molecule.

A search of the literature did not uncover any published experimental or theoretically calculated UV-Vis spectrum for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally indicates a more reactive molecule and corresponds to a longer wavelength absorption in the UV-Vis spectrum.

A HOMO-LUMO analysis for this compound would involve quantum chemical calculations to determine the energies and spatial distributions of these orbitals.

Specific HOMO-LUMO energy values and analysis for this compound are not available in the published literature.

Energy Gap and Molecular Stability

The stability of a molecule is intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a crucial indicator of molecular reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule is more prone to chemical reactions.

Intramolecular Charge Transfer

Molecules containing both electron-donating and electron-accepting moieties can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the methoxy group serves as an electron donor, while the brominated naphthalene system acts as the acceptor.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule (the methoxy group and the naphthalene ring) to an orbital concentrated on the acceptor part. This process leads to the formation of an excited state with significant charge separation. In polar solvents, this charge-transfer state can be stabilized, often leading to a noticeable red-shift (bathochromic shift) in the fluorescence spectrum compared to nonpolar solvents. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where parts of the molecule twist relative to each other in the excited state, which can significantly affect the fluorescence properties. The study of donor-acceptor derivatives of naphthalene has shown that the electronic structure and conformation in the excited charge transfer states are key to understanding their photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. chemicalbook.comnp-mrd.org It is widely employed to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and to understand the nature of electronic transitions. sigmaaldrich.com

For molecules like this compound, TD-DFT calculations can predict the absorption spectrum and identify the orbitals involved in the primary electronic transitions. These calculations help in characterizing transitions as either locally excited (e.g., π → π* within the naphthalene ring) or as intramolecular charge-transfer transitions. The accuracy of TD-DFT predictions depends heavily on the choice of the functional and basis set. chemexper.com For charge-transfer excitations, range-separated hybrid functionals like CAM-B3LYP are often found to provide more accurate results compared to standard hybrid functionals. nist.gov Including solvent effects in the calculations, for instance through the conductor-like screening model (COSMO), is also crucial for achieving optimal agreement with experimental data recorded in solution. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The naphthalene ring contains six aromatic protons, each in a unique chemical environment. Their chemical shifts would typically appear in the range of 7.0-8.5 ppm. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, likely around 3.9 ppm.

The coupling patterns (splitting) of the aromatic protons would provide information about their connectivity. Protons on adjacent carbons (ortho-coupling) typically exhibit coupling constants (J-values) of 7-9 Hz, while protons separated by four bonds (meta-coupling) show smaller J-values of 1-3 Hz. The proton at the C5 position, being ortho to the C4 proton and meta to the C7 proton, would likely appear as a doublet of doublets. Similarly, other protons would exhibit splitting patterns corresponding to their neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | s (singlet) |

| Aromatic Protons (H2, H3, H4, H5, H7, H8) | 7.0 - 8.5 | m (multiplet) |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct signals are expected, one for each carbon atom. The spectrum would show ten signals in the aromatic region (approximately 105-160 ppm) and one signal for the methoxy carbon upfield (around 55 ppm).

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the electron-donating methoxy group (C6) is expected to be shielded and appear at a lower chemical shift (further upfield) compared to unsubstituted naphthalene, while the carbon attached to the electronegative bromine atom (C1) would be deshielded and appear at a higher chemical shift (further downfield). The quaternary carbons (C4a, C8a, C1, C6) would typically show lower intensity peaks compared to the protonated carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55 |

| Aromatic CH | 105 - 130 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-O | ~158 |

| Aromatic Quaternary Carbons | 125 - 135 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₉BrO, with a molecular weight of approximately 237.09 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two prominent peaks for the molecular ion (M⁺ and M+2) that are two mass units apart and have a relative intensity ratio of approximately 1:1. For this compound, these peaks would be expected at m/z 236 and m/z 238.

Common fragmentation patterns would involve the loss of the methyl group from the methoxy moiety ([M-15]⁺), the loss of the entire methoxy group ([M-31]⁺), or the loss of the bromine atom ([M-79/81]⁺).

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 236 / 238 | Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-CH₃]⁺ | 221 / 223 | Loss of a methyl group |

| [M-OCH₃]⁺ | 205 / 207 | Loss of a methoxy group |

| [M-Br]⁺ | 157 | Loss of a bromine atom |

LC/MS Data and Fragment Ion Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a mixture. In the context of this compound, LC-MS analysis would provide insights into its retention behavior and mass-to-charge ratio.

Potential fragmentation pathways in an MS/MS analysis would likely involve:

Loss of the bromine atom: Cleavage of the C-Br bond.

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-aromatic compounds.

Cleavage of the naphthalene ring system: Resulting in smaller aromatic fragments.

A data table of predicted ions is presented below.

| Predicted Ion | Description |

| [M]+• | Molecular ion |

| [M - Br]+ | Loss of a bromine atom |

| [M - CH₃]+ | Loss of a methyl radical |

| [M - CH₂O]+• | Loss of formaldehyde |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Molecular Ion Confirmation

The confirmation of the molecular ion is a critical step in structural elucidation. For this compound, the molecular formula is C₁₁H₉BrO. 001chemical.comchemscene.com High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this. The expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

The most telling feature for molecular ion confirmation in a standard mass spectrum would be the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.69% and 49.31%, respectively. This results in two peaks of nearly equal height for any bromine-containing fragment, including the molecular ion.

Table 3.4.2: Isotopic Profile for the Molecular Ion of this compound

| Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₁₁H₉⁷⁹BrO | ~235.98 | 100.0 |

This data is theoretical and serves as a guide for experimental confirmation.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other chemical properties. While specific DFT studies on this compound are not found in the surveyed literature, the methodology for such an analysis is well-established. Studies on related naphthalene derivatives frequently employ DFT to gain theoretical insights. scienceopen.com

The first step in a computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The optimization process provides a minimum energy conformation of the molecule. scienceopen.com Key structural parameters that would be determined include the planarity of the naphthalene ring system and the orientation of the methoxy group relative to the ring.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For aromatic molecules like substituted naphthalenes, Pople-style basis sets are commonly employed.

6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It offers a good balance between computational cost and accuracy for initial geometry optimizations.

6-311++G(d,p): This is a more advanced triple-split valence basis set. scienceopen.com The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while the polarization functions on both heavy atoms (d) and hydrogen atoms (p) allow for more flexibility in describing the electron distribution in chemical bonds. This basis set is often used for obtaining more accurate final energies and electronic properties.

The selection of a functional, such as the popular B3LYP hybrid functional, in combination with an appropriate basis set like 6-311++G(d,p), is standard practice for achieving reliable theoretical results for such organic molecules. scienceopen.com

Conformational analysis is essential for molecules with rotatable bonds. In this compound, the primary source of conformational isomerism is the rotation around the C(6)-O bond of the methoxy group. A Potential Energy Surface (PES) scan can be performed to explore this rotation. q-chem.comreadthedocs.io

The scan would involve systematically changing the dihedral angle of the C(7)-C(6)-O-C(methyl) bond in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step. researchgate.net The resulting plot of energy versus dihedral angle would reveal the most stable conformer(s) (energy minima) and the energy barriers to rotation (energy maxima). This analysis helps to understand the molecule's flexibility and the relative populations of its different conformations at thermal equilibrium.

Hartee-Fock (HF) Studies

Hartree-Fock (HF) is an ab initio quantum chemistry method used for approximating the ground-state wavefunction and energy of a quantum many-body system. A theoretical HF study on this compound would provide fundamental insights into its electronic structure. The calculation would yield the total energy of the molecule, the energies of its molecular orbitals (both occupied and virtual), and the coefficients that describe the contribution of each atomic orbital to the molecular orbitals.

This information is foundational for understanding the molecule's stability and reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting its chemical behavior. While specific HF data for this compound is not available, such studies are a standard component of computational chemical analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For this compound, an MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen atom of the methoxy group and the bromine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

Prediction of Reactive Sites

The MEP map directly aids in the prediction of reactive sites. researchgate.net The areas with the most negative electrostatic potential are the most likely sites for electrophilic attack, while regions with the most positive potential are prone to nucleophilic attack. In the case of this compound, the oxygen and bromine atoms would be identified as potential sites for interaction with electrophiles. The hydrogen atoms and potentially some regions of the naphthalene ring system would be highlighted as sites for nucleophilic interaction. A computational study on the related compound 2-bromo-6-methoxynaphthalene (B28277) confirmed that MEP analysis is effective in identifying electrophilic and nucleophilic areas of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. uni-muenchen.de This analysis offers insights into atomic charges, hybridization, and the delocalization of electron density.

For this compound, an NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of the bonds within the molecule. It would also describe the hybrid orbitals that form the sigma and pi bonds, providing a detailed picture of the bonding framework.

Charge Delocalization and Intramolecular Transitions

A key feature of NBO analysis is its ability to quantify charge delocalization through second-order perturbation theory. This analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy associated with these interactions indicates the extent of electron delocalization, which is crucial for understanding the molecule's stability and electronic properties.

In this compound, significant delocalization would be expected within the naphthalene ring system. The interactions between the lone pairs on the oxygen and bromine atoms with the antibonding orbitals of the ring would also be of interest, as they would describe the electronic influence of these substituents on the aromatic system. A study on 2-bromo-6-methoxynaphthalene utilized NBO calculations to study the delocalization of electron density and explain intramolecular transitions and stability. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. The ELF value ranges from 0 to 1, where a high value indicates a high probability of finding an electron pair.

An ELF analysis of this compound would show high localization in the regions of the C-C, C-H, C-O, and C-Br covalent bonds, as well as around the oxygen and bromine atoms corresponding to their lone pairs. This analysis would complement the NBO findings by providing a visual representation of the electron pairs that constitute the molecule's Lewis structure. The reactive sites of 2-bromo-6-methoxynaphthalene were predicted using Electron Localization Function (ELF) analysis. researchgate.net

Fukui Functions and Dual Descriptor Calculations

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. They describe the change in electron density at a given point in the molecule when an electron is added or removed. The condensed Fukui functions provide a value for each atom, indicating its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

The dual descriptor (Δf) is a more precise reactivity descriptor that can unambiguously identify sites for nucleophilic and electrophilic attack. A positive value of the dual descriptor indicates a site prone to nucleophilic attack, while a negative value indicates a site susceptible to electrophilic attack.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a phenomenon that is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In the case of this compound, the methoxy (-OCH₃) group acts as an electron donor, while the bromo (-Br) group serves as an electron acceptor, creating a donor-acceptor system on the naphthalene backbone. This arrangement can facilitate intramolecular charge transfer, which is a key factor for enhancing NLO properties.

For instance, a computational study on 1-Bromo-4-Methyl Naphthalene, a related substituted naphthalene, was conducted to predict its NLO properties using the Hartree-Fock (HF) theory. mahendrapublications.com The calculated values for the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) provide an indication of the NLO response that might be expected from such a system.

Table 1: Calculated NLO Properties of 1-Bromo-4-Methyl Naphthalene mahendrapublications.com Data obtained from a computational study on a structurally related compound.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | Value not specified in abstract | Debye |

| Polarizability (α) | Value not specified in abstract | esu |

| First Hyperpolarizability (β) | Value not specified in abstract | esu |

Note: The specific numerical values for the dipole moment, polarizability, and first hyperpolarizability of 1-Bromo-4-Methyl Naphthalene were not detailed in the accessible abstract of the study. However, the study confirms that these properties were calculated.

The presence of both a donor (methoxy) and an acceptor (bromo) group on the naphthalene scaffold in this compound is expected to result in a significant first hyperpolarizability value. ipme.ru The delocalized π-electron system of the naphthalene rings facilitates the charge transfer between the donor and acceptor groups, which is a crucial factor for a large NLO response. researchgate.net Theoretical calculations on various donor-acceptor derivatives of naphthalene have shown that the position of the substituents and the nature of the donor and acceptor groups strongly influence the magnitude of the hyperpolarizability. ipme.ru

Solvent Effects and Polarizable Continuum Model (PCM)